molecular formula C7H12N2O B2787670 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one CAS No. 1119261-23-2

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one

Cat. No.: B2787670
CAS No.: 1119261-23-2
M. Wt: 140.186
InChI Key: MKYKYZQDRKWIAT-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is a bicyclic compound featuring a diazabicyclo structure. This compound is known for its unique chiral properties and is often used in various chemical reactions and industrial applications. The compound’s structure includes a bicyclic heptane ring with two nitrogen atoms, making it a versatile building block in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 1-[(1S,4S)-2,5-Diazabicyclo[22It’s known that this compound may be used in the development ofB-Raf inhibitors and CCR2 antagonists . B-Raf is a protein involved in sending signals inside cells and plays a key role in regulating cell division and survival. CCR2 is a receptor on the surface of certain immune cells that binds to specific molecules to trigger immune responses.

Mode of Action

Given its potential use in the development of b-raf inhibitors and ccr2 antagonists , it can be inferred that it may interact with these targets to inhibit their function, thereby modulating the associated cellular processes.

Biochemical Pathways

Considering its potential role as a b-raf inhibitor and ccr2 antagonist , it can be inferred that it may impact the MAPK/ERK pathway (in which B-Raf is involved) and chemokine-mediated signaling pathways (in which CCR2 plays a role).

Result of Action

Given its potential use in the development of b-raf inhibitors and ccr2 antagonists , it can be inferred that it may lead to the inhibition of cell division and modulation of immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of a suitable bicyclic precursor with ethyl acetoacetate and urea under specific conditions. The reaction typically requires a catalyst, such as a chiral diazabicyclic ligand, to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The compound is then purified through crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is unique due to its specific stereochemistry and the presence of two nitrogen atoms in the bicyclic ring. This configuration provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYKYZQDRKWIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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